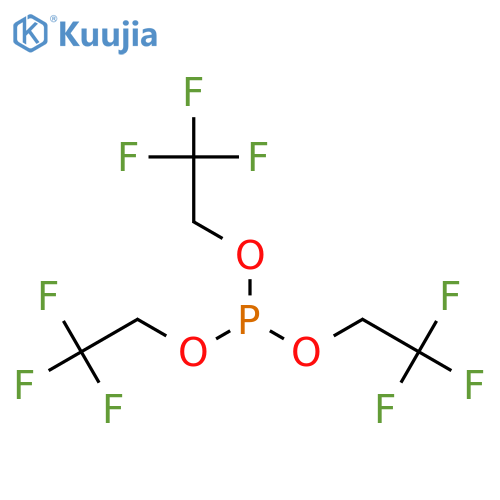Cas no 370-69-4 (Tris(2,2,2-trifluoroethyl) Phosphite)

370-69-4 structure
商品名:Tris(2,2,2-trifluoroethyl) Phosphite
Tris(2,2,2-trifluoroethyl) Phosphite 化学的及び物理的性質
名前と識別子
-
- tris(2,2,2-trifluoroethyl)phosphite
- 2,2,2-trifluoroethyl phosphite
- phosphoric acid tris-(2,2,2-trifluoro-ethyl ester)
- tri-(2,2,2-trifluoroethyl)phosphite
- tris(2,2,2-trifluoroethyl)phosphine
- tris-(2,2,2-trifluoroethyl)phosphite
- 370-69-4
- tris(2,2,2-trifluorethyl) phosphite
- MFCD00009902
- T3991
- SY121059
- F16482
- NSC 325606
- SCHEMBL868411
- Tris(2,2,2-trifluoroethyl) phosphite
- AKOS015903244
- Tris(2,2,2-trifluoroethoxy)phosphine
- NSC325606
- DTXSID20190492
- AS-62987
- Tris(2,2,2-trifluoroethyl) phosphite, 99%
- Phosphorous acid tris-(2,2,2-trifluoro-ethyl) ester
- NS00120617
- NSC-325606
- Tris(2,2,2-trifluoroethyl) Phosphite
-
- MDL: MFCD00009902
- インチ: InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2
- InChIKey: CBIQXUBDNNXYJM-UHFFFAOYSA-N
- ほほえんだ: C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 327.99100
- どういたいしつりょう: 327.99108451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 9
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.487 g/mL at 25 °C(lit.)
- ふってん: 130-131 °C/743 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.324(lit.)
- PSA: 41.28000
- LogP: 3.95000
- ようかいせい: 未確定
Tris(2,2,2-trifluoroethyl) Phosphite セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- 福カードFコード:10-21
-
危険物標識:

- リスク用語:R36/37/38
Tris(2,2,2-trifluoroethyl) Phosphite 税関データ
- 税関コード:2920901900
- 税関データ:
中国税関コード:
2920901900概要:
2920901900亜リン酸エステル。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920901900付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:30.0%
Tris(2,2,2-trifluoroethyl) Phosphite 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-251395-25g |
Tris(2,2,2-trifluoroethyl) phosphite, |
370-69-4 | 25g |
¥940.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | D588524-100g |
TRIS(2,2,2-TRIFLUOROETHYL) PHOSPHITE |
370-69-4 | 95% | 100g |
$1120 | 2024-06-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 270954-25G |
Tris(2,2,2-trifluoroethyl) Phosphite |
370-69-4 | 25g |
¥2141.62 | 2023-12-09 | ||
| eNovation Chemicals LLC | D582254-1g |
TRIS(2,2,2-TRIFLUOROETHYL) PHOSPHITE |
370-69-4 | 98% | 1g |
$195 | 2024-05-24 | |
| Apollo Scientific | PC52710-5g |
Tris(2,2,2-trifluoroethyl) phosphite |
370-69-4 | 98% | 5g |
£28.00 | 2025-02-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3991-5G |
Tris(2,2,2-trifluoroethyl) Phosphite |
370-69-4 | >98.0%(GC) | 5g |
¥390.00 | 2024-04-16 | |
| 1PlusChem | 1P003VNB-1g |
Tris(2,2,2-trifluoroethyl) phosphite |
370-69-4 | 98% | 1g |
$24.00 | 2025-02-20 | |
| Ambeed | A251708-5g |
Tris(2,2,2-trifluoroethyl) phosphite |
370-69-4 | 98% | 5g |
$50.0 | 2025-03-16 | |
| abcr | AB276006-25g |
Tris(2,2,2-trifluoroethyl)phosphite, 95%; . |
370-69-4 | 95% | 25g |
€221.70 | 2024-04-17 | |
| Ambeed | A251708-25g |
Tris(2,2,2-trifluoroethyl) phosphite |
370-69-4 | 98% | 25g |
$194.0 | 2025-03-16 |
Tris(2,2,2-trifluoroethyl) Phosphite 関連文献
-
Wangda Li,Bohang Song,Arumugam Manthiram Chem. Soc. Rev. 2017 46 3006
-
Yuankun Wang,Zhiming Li,Yunpeng Hou,Zhimeng Hao,Qiu Zhang,Youxuan Ni,Yong Lu,Zhenhua Yan,Kai Zhang,Qing Zhao,Fujun Li,Jun Chen Chem. Soc. Rev. 2023 52 2713
-
Victoria K. Davis,Stephen Munoz,Jeongmin Kim,Christopher M. Bates,Neboj?a Mom?ilovi?,Keith J. Billings,Thomas F. Miller,Robert H. Grubbs,Simon C. Jones Mater. Chem. Front. 2019 3 2721
-
Ritambhara Gond,Wessel van Ekeren,Ronnie Mogensen,Andrew J. Naylor,Reza Younesi Mater. Horiz. 2021 8 2913
-
Jianwen Liu,Sicong He,Shaoqing Liu,Shiquan Wang,Jiujun Zhang J. Mater. Chem. A 2022 10 22929
370-69-4 (Tris(2,2,2-trifluoroethyl) Phosphite) 関連製品
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:370-69-4)Tris(2,2,2-trifluoroethyl) Phosphite

清らかである:99%/99%
はかる:25g/100g
価格 ($):158.0/482.0